molecular formula C15H20 B1360303 1-Phenyl-1-nonyne CAS No. 57718-18-0

1-Phenyl-1-nonyne

Cat. No.: B1360303
CAS No.: 57718-18-0
M. Wt: 200.32 g/mol
InChI Key: ZRQWNFWWPPYNFA-UHFFFAOYSA-N
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Description

1-Phenyl-1-nonyne is a useful research compound. Its molecular formula is C15H20 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-1-nonyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-1-nonyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

non-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQWNFWWPPYNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206424
Record name 1-Phenyl-1-nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57718-18-0
Record name 1-Phenyl-1-nonyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1-nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

health and safety information for 1-Phenyl-1-nonyne

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identity

1-Phenyl-1-nonyne is a higher-molecular-weight internal alkyne primarily utilized as a building block in organic synthesis, specifically in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and cycloadditions ("Click" chemistry).

While often classified as "Not Hazardous" under GHS criteria due to a lack of specific toxicological data, this guide adopts a Precautionary Safety Posture . Its lipophilic nature and unsaturation potential necessitate handling protocols equivalent to those for irritant organic solvents.

Physicochemical Data Matrix
PropertyValue / DescriptionSource
Molecular Formula C₁₅H₂₀[NIST, 2025]
Molecular Weight 200.32 g/mol [PubChem, 2025]
Appearance Clear, colorless to light yellow liquid[TCI Chemicals, 2025]
Boiling Point ~295°C (Predicted) / ~140°C @ Reduced Pressure[ChemBook, 2025]
Density 0.89 g/mL @ 20°C[TCI Chemicals, 2025]
Solubility Insoluble in water; Soluble in organic solvents (DCM, THF)[Estimated]
Flash Point >110°C (Estimated based on BP)[Safety Assessment]

Hazard Identification & Toxicology

GHS Classification Status

Current Safety Data Sheets (SDS) from major suppliers (e.g., TCI, Sigma) classify 1-Phenyl-1-nonyne as "Not a hazardous substance or mixture" according to the Globally Harmonized System (GHS).

Critical Scientific Context: The "Non-Hazardous" label often reflects a lack of testing rather than confirmed safety. As a Senior Application Scientist, I advise treating this compound with the following Assumed Hazards based on Structure-Activity Relationships (SAR) of homologous alkynes (e.g., 1-phenyl-1-propyne):

  • Skin/Eye Irritation: Lipophilic solvents strip dermal oils, leading to irritation or dermatitis upon prolonged contact.

  • Aspiration Hazard: Like most low-viscosity hydrocarbons, ingestion followed by vomiting can cause chemical pneumonitis.

  • Specific Target Organ Toxicity (Single Exposure): High vapor concentrations (though unlikely due to high boiling point) may cause respiratory irritation.

Toxicological Profile (Read-Across Analysis)
  • Acute Toxicity: No specific LD50 data available.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Sensitization: No data available.

Handling, Storage, & Reactivity

Engineering Controls & PPE Hierarchy

Goal: Prevent dermal contact and inhalation of aerosols.[1]

  • Respiratory: Use a NIOSH-approved organic vapor respirator if heating the substance or generating mists.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum) provide adequate splash protection.

  • Eyes: Chemical safety goggles are mandatory.

Reactivity Profile

1-Phenyl-1-nonyne is stable under standard conditions but possesses specific reactivity hazards due to the alkyne triple bond.

Incompatibilities:

  • Strong Oxidizing Agents: Reaction with peracids or ozone can cleave the triple bond, generating carboxylic acids (Benzoic acid, Octanoic acid) and heat.

  • Transition Metals: While internal alkynes are less prone to forming explosive acetylides than terminal alkynes, they still complex with metals (Cu, Pd, Au) during catalysis.

Diagram: Reactivity & Storage Logic

ReactivityLogic Substance 1-Phenyl-1-nonyne (Internal Alkyne) Storage Storage Condition: Cool, Dry, Dark Substance->Storage Standard Oxidizer Contact with Strong Oxidizers Substance->Oxidizer Accidental Mixing Catalyst Transition Metal Catalysis (Cu/Pd) Substance->Catalyst Planned Rxn Result_Safe Stable Shelf Life Storage->Result_Safe Result_Haz Exothermic Cleavage (Fire Risk) Oxidizer->Result_Haz Result_Rxn Controlled Synthesis (Desired Product) Catalyst->Result_Rxn

Caption: Decision logic for storage stability versus reactivity hazards. Avoid oxidizers to prevent uncontrolled exothermic cleavage.

Experimental Workflow: Safe Usage in Synthesis

This section details a standard protocol for using 1-Phenyl-1-nonyne in a Sonogashira Coupling , a common application.

Protocol: Cross-Coupling Reaction Setup

Objective: Coupling 1-Phenyl-1-nonyne with an aryl halide.

  • Preparation:

    • Weigh reagents in a fume hood.

    • Degas solvents (THF or DMF) to remove oxygen (prevents homocoupling and catalyst oxidation).

  • Addition:

    • Add Palladium catalyst (e.g., Pd(PPh₃)₄) and Copper co-catalyst (CuI).

    • Safety Note: Copper(I) Iodide is toxic and harmful to aquatic life.[1][2] Handle with care.

  • Reaction:

    • Add base (e.g., Triethylamine).

    • Heat to 60-80°C under inert atmosphere (Nitrogen/Argon).

  • Quenching:

    • Cool to room temperature.

    • Dilute with diethyl ether and wash with ammonium chloride solution (to sequester copper).

Diagram: Emergency Response Decision Tree

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Liquid Spill Type->Spill Fire Fire Ignition Type->Fire Exposure Personnel Exposure Type->Exposure Action_Spill Absorb with Sand/Vermiculite. Do NOT use combustible sawdust. Spill->Action_Spill Action_Fire Use Dry Chemical, CO2, or Foam. Do NOT use water jet. Fire->Action_Fire Action_Skin Wash with soap & water for 15 min. Remove contaminated clothing. Exposure->Action_Skin Skin Action_Eye Rinse cautiously with water for 15 min. Seek medical aid. Exposure->Action_Eye Eyes

Caption: Immediate response actions for spills, fires, and exposure incidents involving 1-Phenyl-1-nonyne.

Ecological Impact & Disposal[8]

  • Ecotoxicity: High probability of aquatic toxicity due to high LogP (octanol-water partition coefficient), indicating potential for bioaccumulation in aquatic organisms.

  • Disposal:

    • Do NOT discharge into drains or sewer systems.

    • Collect as Halogen-Free Organic Waste .

    • Disposal via high-temperature incineration is the standard method.

References

  • TCI Chemicals. (2025).[2] Safety Data Sheet: 1-Phenyl-1-nonyne (Product P0363). Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 1-Phenyl-1-nonyne Mass Spectrum & Properties. NIST Chemistry WebBook. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 1-Phenyl-1-nonyne (CAS 57718-18-0).[4][3] National Center for Biotechnology Information. Retrieved from

  • ChemicalBook. (2025). Product Properties: 1-Phenyl-1-nonyne. Retrieved from

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-Phenyl-1-nonyne

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 1-Phenyl-1-nonyne (CAS 57718-18-0). It is designed for researchers requiring precise solvent selection data for synthesis, purification, and formulation.

Executive Summary & Compound Identity

1-Phenyl-1-nonyne is a lipophilic internal alkyne widely used as a building block in organic synthesis (e.g., Sonogashira coupling, alkyne metathesis). Unlike many shorter-chain phenyl alkynes which may be crystalline, the nonyl chain renders this compound a liquid at room temperature (20°C). Its solubility is governed by the dominance of the hydrophobic C9-alkyl chain and the aromatic ring over the weakly polar alkyne pi-system.

Physicochemical Characterization
PropertyValueTechnical Note
CAS Number 57718-18-0 Primary identifier.[1][2][3]
Molecular Formula C₁₅H₂₀Molecular Weight: 200.32 g/mol .[4][5]
Physical State Liquid (Oil)Colorless to pale yellow; density ~0.89 g/mL.
Lipophilicity (LogP) ~5.8 (Predicted)Highly hydrophobic; partitions strongly into organic phases.
Water Solubility Negligible < 0.1 mg/L (Predicted); effectively insoluble.

Solubility Landscape & Solvent Compatibility

The solubility of 1-Phenyl-1-nonyne follows a "Like Dissolves Like" mechanism, heavily skewed towards non-polar dispersion forces.

A. Non-Polar Solvents (Excellent Solubility)
  • Solvents: Hexanes, Heptane, Toluene, Benzene, Pentane.

  • Behavior: Miscible in all proportions.

  • Mechanism: The London Dispersion forces of the nonyl chain and pi-stacking potential of the phenyl ring align perfectly with these solvents.

  • Application: Ideal for extraction and as the non-polar component in chromatography mobile phases (e.g., 100% Hexane or Hexane/EtOAc gradients).

B. Polar Aprotic Solvents (Good Solubility)
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Chloroform, Diethyl Ether.

  • Behavior: Miscible or Highly Soluble (>100 mg/mL).

  • Mechanism: These solvents can interact with the polarizable pi-electron cloud of the alkyne and phenyl ring.

  • Application: Preferred solvents for reaction media (e.g., Sonogashira coupling in THF/Et₃N) and loading samples for purification.

C. Polar Protic Solvents (Limited to Poor Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Behavior: Partial Solubility / Immiscible.

  • Mechanism: The high hydrogen-bonding energy density of these solvents (high

    
     in Hansen parameters) creates a cavity energy cost that the hydrophobic 1-Phenyl-1-nonyne cannot overcome.
    
  • Thermodynamic Note: Solubility in alcohols is highly temperature-dependent. At 0°C, phase separation (oiling out) is likely; at reflux, miscibility may increase.

D. Aqueous Media (Insoluble)
  • Solvents: Water, PBS, Acidic/Basic Aqueous Buffers.

  • Behavior: Insoluble. Forms a biphasic system with the oil floating on water (Density < 1.0).

  • Application: Water is used exclusively as a washing phase (quenching) to remove inorganic salts after synthesis.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Since experimental HSP values for this specific CAS are rare, we derive them using Group Contribution Methods based on its structural motifs (Phenyl + Internal Alkyne + Alkyl Chain).

ParameterSymbolEstimated Value (MPa

)
Interpretation
Dispersion

17.5 - 18.5 High. Dominant interaction due to large hydrocarbon volume.
Polarity

2.0 - 3.0 Low. Weak dipole from the internal alkyne bond.
H-Bonding

0 - 1.0 Very Low. No donor/acceptor groups (OH, NH).

Solvent Selection Logic: To dissolve 1-Phenyl-1-nonyne, select a solvent with an interaction radius (


) close to 0 relative to the solute.
  • Target Solvent

    
    :  ~18 MPa
    
    
    
    (e.g., Toluene
    
    
    =18.0).
  • Avoid Solvent

    
    :  > 10 MPa
    
    
    
    (e.g., Methanol
    
    
    =22.3).

Visual Workflow: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended experimental stage.

SolventSelection Start Start: 1-Phenyl-1-nonyne Application Reaction Synthesis / Reaction Start->Reaction Purification Purification / Chromatography Start->Purification Analysis Analysis (NMR/GC) Start->Analysis Coupling Coupling (Sonogashira) Reaction->Coupling Flash Flash Chromatography Purification->Flash NMR Proton NMR Analysis->NMR Solv_THF Select: THF or DMF (High Solubility + Catalyst Compatible) Coupling->Solv_THF Solv_Hex Mobile Phase: Hexanes / EtOAc (Start 100% Hex -> Gradient) Flash->Solv_Hex Solv_Cdcl3 Select: CDCl3 (Excellent Solubility) NMR->Solv_Cdcl3

Caption: Decision tree for selecting the optimal solvent based on the experimental phase (Synthesis, Purification, or Analysis).

Experimental Protocol: Miscibility Determination

Since 1-Phenyl-1-nonyne is a liquid, standard "saturation" protocols for solids do not apply. Use this Miscibility Titration Protocol .

Materials
  • Solute: 1-Phenyl-1-nonyne (Liquid).

  • Solvents: Hexane, Methanol, DMSO, Water.

  • Equipment: 4 mL glass vials, micropipettes, vortex mixer.

Step-by-Step Procedure
  • Aliquot Solute: Pipette 50 µL of 1-Phenyl-1-nonyne into a clear glass vial.

  • Solvent Addition (Step 1 - High Conc.): Add 50 µL of the test solvent (1:1 v/v ratio).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution:Miscible .

    • Turbid/Phase Separation:Immiscible .

  • Dilution (Step 2 - Low Conc.): If immiscible, add 900 µL of solvent (Total vol ~1 mL, ~5% v/v). Vortex.

    • Clear: Soluble at low concentration.

    • Turbid/Droplets: Insoluble.[6]

Expected Results:

  • Hexane: Clear at all ratios (Miscible).

  • Methanol: Likely turbid at 1:1; may clear at 5% or require warming.

  • Water: Distinct phase separation (Oil droplets on surface).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143501, 1-Phenyl-1-nonyne. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Contextual grounding for HSP values).

Sources

Sourcing and Validating 1-Phenyl-1-nonyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Validation of 1-Phenyl-1-nonyne Content Type: Technical Procurement & Validation Guide Audience: Medicinal Chemists, Process Engineers, and Material Scientists.[1]

Executive Summary

1-Phenyl-1-nonyne (CAS: 57718-18-0) is a critical intermediate in the synthesis of ferroelectric liquid crystals, lipophilic pharmaceutical linkers, and advanced functional polymers.[1] While structurally simple, its commercial availability is often plagued by variable purity profiles—specifically regarding transition metal residues (Pd/Cu) and homocoupling byproducts (diynes).[1]

This guide provides a rigorous framework for sourcing this compound, validating its purity, and understanding its synthetic utility.[1] It moves beyond a simple directory to establish a Quality Assurance (QA) protocol that ensures experimental reproducibility in high-stakes R&D environments.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

Before engaging suppliers, the procurement team must define the technical requirements based on the end application.[1]

PropertySpecificationCritical Note
CAS Number 57718-18-0 Distinct from 1-Nonyne (3452-09-3).[1][2]
IUPAC Name 1-NonynylbenzeneAlso known as 1-Heptyl-2-phenylacetylene.[1]
Molecular Weight 200.32 g/mol
Boiling Point ~295°C (Predicted)Distillable under high vacuum (~120°C @ 0.5 mmHg).[1]
Density 0.89 g/mLPhase separation in aqueous workups requires chlorinated solvents.[1]
LogP ~5.8 - 6.5Highly lipophilic; requires non-polar solvents (Hexane/DCM).[1]
Appearance Colorless to pale yellow oilRed/Brown indicates oxidation or polymer formation.[1]
Critical Impurity Profile

Commercial batches often contain specific impurities derived from the Sonogashira coupling used to manufacture them:

  • Glaser Homocoupling Product: 1,4-Diphenylbuta-1,3-diyne (from Ph-C≡CH dimerization, though less likely here) or 9,11-Eicosadiyne (from 1-nonyne dimerization).[1]

  • Residual Catalyst: Palladium (<50 ppm required for pharma) and Copper.[1]

  • Starting Materials: Unreacted Iodobenzene or 1-Nonyne.

Commercial Supply Landscape

The market is divided between catalog suppliers (re-packagers) and primary manufacturers .[1] For GMP or scale-up needs, direct engagement with manufacturers is recommended to audit metal scavenging processes.[1]

Verified Suppliers Table
SupplierTierPurity GradePack SizeLead TimeBest For
TCI America Tier 1>98.0% (GC)5mL, 25mLImmediateBench-scale R&D
GFS Chemicals Tier 198%5g, Bulk1-2 WeeksProcess Scale-up
Santa Cruz (SCBT) Tier 2Research GradeVariesVariesProteomics/Bio-assay
Fluorochem Tier 198%Custom2-3 WeeksEU-based sourcing
Enamine Custom>95%Building Block4 WeeksDrug Discovery Libraries

Procurement Insight: TCI and GFS are the most reliable for "off-the-shelf" stock.[1] For drug development projects requiring low metal content, request a specific Certificate of Analysis (CoA) detailing Pd levels before purchase.[1]

Quality Assurance & Validation Protocol

Trusting a vendor's CoA without internal verification is a risk in precision chemistry.[1] The following workflow ensures the material is fit for purpose.

Validation Workflow (DOT Visualization)

QA_Workflow Start Shipment Receipt Visual Visual Inspection (Color/Precipitate) Start->Visual GC GC-FID Analysis (Purity >98%) Visual->GC Clear Liquid Reject Quarantine / Purify Visual->Reject Dark/Solids NMR 1H-NMR (Identity/Solvents) GC->NMR Pass GC->Reject <98% or Unknown Peaks Metal ICP-MS (Pd/Cu Check) NMR->Metal Structure Confirmed NMR->Reject Solvent/SM Found Decision Release for Use Metal->Decision Pd < 50ppm Metal->Reject High Metals

Figure 1: Decision tree for validating incoming 1-Phenyl-1-nonyne shipments.

Experimental Validation Steps
  • Visual Check: The liquid must be clear.[1] Turbidity suggests polymer formation or salt precipitation.

  • GC-FID: Run on a non-polar column (e.g., HP-5).[1] 1-Phenyl-1-nonyne elutes later than starting materials. Look for the "dimer" peak (homocoupling) which elutes significantly later.[1]

  • 1H-NMR (CDCl3):

    • Diagnostic Signal: The triplet for the propargylic protons (

      
      ) typically appears around 2.4 ppm .[1]
      
    • Aromatic Region: Multiplets at 7.2 - 7.5 ppm (5 protons).[1]

    • Aliphatic Chain: Terminal methyl triplet at 0.9 ppm .[1]

Synthesis Context: The "Make vs. Buy" Decision

If commercial stock is degraded or unavailable, 1-Phenyl-1-nonyne can be synthesized rapidly via Sonogashira Coupling .[1] This is also the primary route to understand potential impurities in commercial samples.

Synthetic Route

Reagents: Iodobenzene (1.0 eq), 1-Nonyne (1.1 eq), PdCl2(PPh3)2 (2 mol%), CuI (1 mol%), Et3N (Solvent/Base). Conditions: Room Temperature, Inert Atmosphere (Ar/N2).[1]

Mechanistic Pathway (DOT Visualization)

Sonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ph-Pd-I) Pd0->OxAdd + Ph-I TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + 1-Nonyne/CuI/Base Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - 1-Phenyl-1-nonyne Cycle Catalytic Cycle

Figure 2: The Sonogashira catalytic cycle responsible for synthesizing 1-Phenyl-1-nonyne.[1]

Why this matters for sourcing:

  • Copper residue: Commercial samples often skip the EDTA wash, leaving Cu salts that interfere with biological assays.[1]

  • Air sensitivity: If the vendor stored the material improperly, the alkyne can oxidize.[1]

Applications in Advanced R&D

  • Liquid Crystals: The rigid phenyl-alkyne core serves as a mesogenic unit.[1] The heptyl tail provides the necessary flexibility for nematic phase formation.

  • Click Chemistry: The internal alkyne is generally unreactive to standard CuAAC click conditions (which require terminal alkynes).[1] However, it reacts in Ru-catalyzed azide-alkyne cycloaddition (RuAAC) to form 1,5-disubstituted triazoles, or in IEDDA reactions with tetrazines.[1]

  • Medicinal Chemistry: Used as a lipophilic linker to penetrate the Blood-Brain Barrier (BBB), leveraging its high LogP.[1]

References

  • TCI Chemicals. Product Specification: 1-Phenyl-1-nonyne (P0363).[1] Retrieved from

  • National Institute of Standards and Technology (NIST). 1-Phenyl-1-nonyne Mass Spectrum & Properties.[1][3] Retrieved from

  • PubChem. Compound Summary: 1-Phenyl-1-nonyne (CID 143501).[1] Retrieved from

  • GFS Chemicals. 1-Phenyl-1-nonyne Product Data. Retrieved from

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters. (Foundational mechanism reference).

Sources

Methodological & Application

Application Note: Synthesis of High-Molecular-Weight Poly(1-Phenyl-1-Nonyne) via TaCl₅-Catalyzed Metathesis Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing poly(1-phenyl-1-nonyne) (PPN), a disubstituted polyacetylene derivative. Unlike monosubstituted acetylenes (e.g., polyacetylene), PPN is chemically stable, soluble in common organic solvents, and exhibits high gas permeability due to its rigid backbone and high fractional free volume.

The synthesis utilizes a Tantalum(V) Chloride (


)  and Tetra-n-butyltin (

)
catalyst system. This specific combination is required to overcome the steric hindrance of the internal alkyne monomer. This guide covers the reaction mechanism, rigorous anhydrous handling techniques, and purification workflows to achieve molecular weights (

) exceeding

Da.

Introduction & Applications

Poly(1-phenyl-1-alkyne)s represent a class of functional polymers known for their "molecular wire" conjugated backbones and unique membrane properties.

Key Properties[1][2][3]
  • High Free Volume: The bulky phenyl and nonyl side groups prevent efficient chain packing, creating microporosity ideal for gas separation membranes (e.g.,

    
     separation).
    
  • Solubility: The C9 alkyl chain (nonyne) imparts excellent solubility in toluene, chloroform, and THF, unlike the insoluble parent polyacetylene.

  • Thermal Stability: Degradation temperatures (

    
    ) typically exceed 300°C in air.
    
Strategic Monomer Design

The choice of 1-Phenyl-1-Nonyne is deliberate:

  • Phenyl Group: Provides steric bulk to twist the main chain, protecting the conjugated backbone from oxidation.

  • Nonyl Chain: Acts as a solubilizing tail. Shorter chains (e.g., propyne) yield less soluble polymers, while longer chains dilute the backbone functionality.

Reaction Mechanism

The polymerization proceeds via coordination-insertion metathesis , mediated by a transition metal carbene species.

Catalyst System Logic
  • 
     (Precursor):  Tantalum is superior to Molybdenum (Mo) or Tungsten (W) for internal alkynes. Mo/W catalysts are often deactivated by the steric bulk of disubstituted acetylenes.
    
  • 
     (Co-catalyst):  Acts as an alkylating agent. It transfers a butyl group to the Tantalum center, generating the active Ta-carbene species required for initiation. It also acts as a scavenger for trace protic impurities.
    
Mechanism Diagram

The following diagram illustrates the active species formation and the propagation cycle.

PPN_Mechanism TaCl5 TaCl5 (Precursor) ActiveSpecies [Ta]=CH-Bu (Active Carbene) TaCl5->ActiveSpecies Alkylation (-SnBu3Cl) SnBu4 n-Bu4Sn (Co-catalyst) SnBu4->ActiveSpecies Coordination π-Complex Formation ActiveSpecies->Coordination Monomer 1-Phenyl-1-nonyne (Monomer) Monomer->Coordination Insertion Metallacyclobutene Intermediate Coordination->Insertion Ring Formation Propagation Polymer Chain Growth Insertion->Propagation Ring Opening Propagation->Coordination Next Monomer

Caption: Figure 1. Mechanism of TaCl5-catalyzed metathesis polymerization of disubstituted acetylenes.

Experimental Protocols

Materials & Reagent Preparation

Critical Warning:


 is extremely hygroscopic. Hydrolysis produces HCl and inactive Tantalum oxides. All handling must occur under inert atmosphere (

or Ar).
ReagentPurity/GradePreparation Note
1-Phenyl-1-nonyne >98%Distill over

under reduced pressure before use. Store in Schlenk flask.
Toluene AnhydrousDistill over Sodium/Benzophenone (blue color indicator) or pass through activated alumina columns.

99.9%Weigh inside a glovebox. Do not expose to air.

98%Use as received; handle via syringe under

.
Methanol ACS GradeUsed for precipitation (non-solvent).
Polymerization Workflow

Scale: 5.0 mmol Monomer basis.

  • Catalyst Solution Prep (Glovebox/Schlenk):

    • In a baked 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve

      
       (36 mg, 0.1 mmol) in anhydrous toluene (5.0 mL).
      
    • Add

      
       (70 mg, 0.2 mmol).
      
    • Observation: The solution should turn a light brown/orange color. Aging the catalyst for 10–15 minutes at 80°C is recommended to generate the active species.

  • Monomer Addition:

    • Dissolve 1-Phenyl-1-nonyne (1.0 g, 5.0 mmol) in anhydrous toluene (5.0 mL).

    • Inject the monomer solution into the catalyst flask via a gas-tight syringe.

    • Standard Ratio: Monomer : Ta : Sn = 50 : 1 : 2.

  • Reaction:

    • Heat the mixture to 80°C in an oil bath.

    • Stir for 24 hours .

    • Visual Check: Viscosity should increase significantly within the first hour. The color typically deepens to dark orange/brown.

  • Termination & Purification:

    • Stop the reaction by pouring the viscous polymer solution into a large excess of Methanol (500 mL) under vigorous stirring.

    • The polymer will precipitate as a fibrous yellow/orange solid.

    • Filter the solid and wash 3x with fresh methanol.

    • Reprecipitation (Crucial for Purity): Dissolve the crude polymer in a minimal amount of Toluene (~10-15 mL) and reprecipitate into Methanol (500 mL).

    • Dry in vacuo at 40°C for 24 hours.

Experimental Logic Diagram

Protocol_Workflow Start Start: Inert Atmosphere CatPrep Dissolve TaCl5 + SnBu4 in Toluene (80°C, 15 min) Start->CatPrep MonomerAdd Inject Monomer Solution (Monomer:Ta = 50:1) CatPrep->MonomerAdd Reaction Polymerization 80°C, 24 Hours MonomerAdd->Reaction Check Check Viscosity Reaction->Check Check->CatPrep No Change (Cat Failure) Precip Pour into Methanol (Termination) Check->Precip High Viscosity Purify Reprecipitation: Toluene -> Methanol Precip->Purify Dry Dry in Vacuo Purify->Dry

Caption: Figure 2. Step-by-step workflow for the synthesis and purification of PPN.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are required.

TechniqueParameterExpected ResultInterpretation
GPC (THF)

(Weight Avg MW)


High

confirms successful chain propagation. Low

suggests impurities in monomer.
GPC PDI (

)
2.0 – 3.0Broad distribution is typical for coordination polymerization.
1H NMR Olefinic ProtonsBroad peaksDisappearance of sharp alkyne peaks; broadening indicates polymer formation.
TGA

(5% wt loss)
> 300°CConfirms thermal stability suitable for industrial applications.
Solubility VisualSoluble in Toluene,

Insoluble gel indicates cross-linking (undesirable).

Troubleshooting Guide

Issue: Low Molecular Weight / Low Yield
  • Cause 1: Moisture.

    
     is dead.
    
    • Fix: Ensure toluene is distilled over Na/Benzophenone immediately before use. Check glovebox atmosphere (<1 ppm

      
      ).
      
  • Cause 2: Impure Monomer. Internal alkynes are sensitive to terminal alkyne impurities which can poison the catalyst.

    • Fix: Ensure no terminal alkyne remains from the monomer synthesis (Sonogashira). Distill monomer over

      
      .
      
Issue: Gelation (Insoluble Polymer)
  • Cause: Cross-linking or oxidation.

    • Fix: Reduce reaction time or temperature. Ensure complete exclusion of oxygen during polymerization.

References

  • Masuda, T., et al. (1985). "Polymerization of 1-phenyl-1-alkynes by TaCl5-based catalysts." Macromolecules, 18(5), 841–845.

  • Masuda, T., & Higashimura, T. (1986). "Poly(disubstituted acetylenes): Synthesis and Properties." Advances in Polymer Science, 81, 121-165.

  • Nagai, K., et al. (2001). "Gas permeability and stability of poly(1-phenyl-1-alkyne) membranes." Journal of Polymer Science Part B: Polymer Physics, 39(18), 2133–2142.

  • Tsuchihara, K., et al. (1991). "Polymerization of 1-phenyl-1-alkynes with various alkyl chain lengths." Macromolecules, 24(19), 5251–5255.

applications of 1-Phenyl-1-nonyne in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Phenyl-1-nonyne in Advanced Materials Synthesis

1-Phenyl-1-nonyne (CAS: 57718-18-0) is a disubstituted internal alkyne featuring a rigid phenyl ring conjugated to an alkyne core, balanced by a flexible heptyl tail. In materials science, it serves two critical functions:

  • Monomer for High-Performance Polymers: It is a precursor for poly(1-phenyl-1-nonyne), a member of the poly(disubstituted acetylene) family. These polymers are prized for their high thermal stability, solubility, and exceptional gas permeability, making them candidates for gas separation membranes.

  • Stereochemical Scaffold: It acts as a rigorous model substrate for developing stereoselective semi-hydrogenation catalysts. The ability to convert this internal alkyne exclusively into Z-alkenes (cis-stilbene analogs) is fundamental to synthesizing liquid crystals and molecular switches where geometry dictates function.

Application I: Synthesis of High-Permeability Polymers

Poly(1-phenyl-1-nonyne) is a conjugated polymer synthesized via coordination polymerization. Unlike terminal alkynes, the internal triple bond requires specific transition metal catalysts (typically Ta, Nb, or W) to overcome steric hindrance.

Mechanism of Action

The polymerization proceeds via a metal-carbene mechanism (metathesis polymerization). The bulky phenyl and heptyl groups twist the polymer backbone, preventing efficient pi-stacking. This "molecular twisting" creates high fractional free volume (FFV) within the solid state, which is directly responsible for the material's high gas permeability.

Experimental Protocol: WCl₆-Catalyzed Polymerization

Objective: Synthesize high-molecular-weight poly(1-phenyl-1-nonyne) with >80% yield.

Reagents & Equipment:

  • Monomer: 1-Phenyl-1-nonyne (98%, dried over CaH₂).

  • Catalyst: Tungsten(VI) chloride (WCl₆).

  • Cocatalyst: Tetraphenyltin (Ph₄Sn).

  • Solvent: Toluene (anhydrous, HPLC grade).

  • Apparatus: Schlenk line, N₂ atmosphere, glovebox (optional).

Step-by-Step Workflow:

  • Catalyst Preparation (In Glovebox/Schlenk):

    • Weigh WCl₆ (0.2 mmol) and Ph₄Sn (0.2 mmol) into a baked 50 mL Schlenk tube.

    • Add 5 mL of anhydrous toluene.

    • Note: Aging the catalyst for 15 minutes at 30°C generates the active metal-carbene species. The solution typically turns dark brown/red.

  • Polymerization:

    • Dissolve 1-Phenyl-1-nonyne (10 mmol, ~2.0 g) in 5 mL anhydrous toluene.

    • Inject the monomer solution into the catalyst mixture under N₂ flow.

    • Stir at 60°C for 24 hours . The viscosity should increase noticeably within the first hour.

  • Termination & Purification:

    • Terminate the reaction by adding 2 mL of methanol containing 0.1% HCl.

    • Precipitation: Pour the viscous reaction mixture dropwise into 500 mL of vigorously stirring methanol. The polymer will precipitate as a fibrous yellow/orange solid.

    • Filter and redissolve the solid in a minimal amount of chloroform.

    • Reprecipitate into methanol to remove catalyst residues.

  • Drying:

    • Dry the polymer in a vacuum oven at 40°C for 24 hours.

Data Analysis & Validation:

ParameterTarget SpecificationMethod of Verification
Yield > 80%Gravimetric analysis
Mw (Weight Avg) > 100,000 DaGPC (vs Polystyrene std)
Structure Disappearance of -C≡C-¹H NMR (No peaks at 3-4 ppm)
Solubility Soluble in CHCl₃, THF, TolueneVisual inspection

Application II: Stereoselective Synthesis for Liquid Crystals

The transformation of 1-Phenyl-1-nonyne into (Z)-1-phenyl-1-nonene is a critical test for catalyst selectivity. The resulting Z-alkene structure introduces a "kink" in the hydrocarbon chain, a property essential for lowering the melting point of liquid crystalline materials and preventing crystallization in lipid membrane mimics.

Protocol: Z-Selective Semi-Hydrogenation

Objective: Convert alkyne to alkene with >95% Z-selectivity (cis-isomer) and >99% conversion.

Reagents:

  • Substrate: 1-Phenyl-1-nonyne.[1][2][3]

  • Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb) or Pd-nanoparticles on amine-functionalized support.

  • Hydrogen Source: H₂ balloon (1 atm).

  • Solvent: Ethanol or Hexane.

  • Additive: Quinoline (if using standard Lindlar catalyst to suppress over-reduction).

Workflow:

  • Setup:

    • In a 25 mL round-bottom flask, dissolve 1-Phenyl-1-nonyne (1.0 mmol) in 5 mL Ethanol.

    • Add Lindlar catalyst (5 wt% loading relative to substrate).

    • Add Quinoline (0.2 equiv) if over-reduction to alkane is observed in test runs.

  • Hydrogenation:

    • Purge the flask with N₂ for 5 mins, then H₂ for 5 mins.

    • Stir vigorously under H₂ balloon at Room Temperature.

    • Critical Control Point: Monitor reaction by GC-MS or TLC every 30 minutes. The reaction typically completes in 1-4 hours. Stop immediately upon consumption of starting material to prevent isomerization to the E-isomer.

  • Workup:

    • Filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

Validation Metrics:

  • Selectivity: The ratio of Z-alkene to E-alkene should be >95:5.

  • Over-reduction: Alkane (fully saturated) impurity should be <2%.

Visualizing the Chemistry

Diagram 1: Polymerization & Application Logic

This diagram illustrates the pathway from monomer to functional membrane material.

PolymerizationWorkflow Monomer 1-Phenyl-1-nonyne (Monomer) Polymerization Coordination Polymerization (60°C, 24h) Monomer->Polymerization Injection Catalyst Catalyst Activation (WCl6 + Ph4Sn) ActiveSpecies Metal-Carbene Active Species Catalyst->ActiveSpecies Aging (15 min) ActiveSpecies->Polymerization Initiates Polymer Poly(1-phenyl-1-nonyne) (High FFV Material) Polymerization->Polymer Metathesis Application Gas Separation Membrane (O2/N2 Separation) Polymer->Application Casting

Caption: Workflow for converting 1-Phenyl-1-nonyne into high-free-volume polymers for gas separation.

Diagram 2: Stereoselective Tuning

This diagram details the bifurcation in synthesis based on catalyst choice, crucial for liquid crystal engineering.

SelectivityPath cluster_Z Path A: Z-Selective (Kinetic Control) cluster_E Path B: E-Selective (Thermodynamic Control) Input 1-Phenyl-1-nonyne (Internal Alkyne) CatA Lindlar Cat + Quinoline (Pd/CaCO3/Pb) Input->CatA CatB Na / Liq. NH3 (Birch Reduction) Input->CatB ProdA (Z)-1-Phenyl-1-nonene (Cis-Isomer) CatA->ProdA Syn-Addition UseA Liquid Crystal Mesogens (Low Melting Point) ProdA->UseA ProdB (E)-1-Phenyl-1-nonene (Trans-Isomer) CatB->ProdB Anti-Addition UseB Rigid Rod Polymers (High Crystallinity) ProdB->UseB

Caption: Divergent synthesis pathways determined by catalyst choice, dictating final material properties.

References

  • Masuda, T., et al. (1982). "Polymerization of 1-phenyl-1-alkynes by WCl6-based catalysts." Macromolecules, 15(5), 1217–1221.

  • Tsuchihara, K., et al. (1991). "Synthesis and properties of poly(1-phenyl-1-alkynes) with long alkyl chains." Polymer Journal, 23, 1273–1280.

  • Vilé, G., et al. (2014).[4] "From the Lindlar Catalyst to Supported Ligand-Modified Palladium Nanoparticles: Selectivity Patterns." Chemistry - A European Journal, 20(20), 5926-5937.[4]

  • Semonov, A., et al. (2021). "Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on Single-Atom Alloy Catalysts." Catalysts, 11(12), 1496.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Phenyl-1-nonyne Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1-Phenyl-1-nonyne (CAS: 57718-18-0) Chemical Class: Internal Aryl Alkyne Molecular Formula:


Support Tier:  Level 3 (Senior Application Scientist)

Module 1: Storage & Handling Protocols (Prevention)

Q: My fresh bottle of 1-Phenyl-1-nonyne is slightly yellow. Is it degraded? A: Not necessarily. While high-purity 1-Phenyl-1-nonyne is a colorless liquid, it is chemically predisposed to "yellowing" upon exposure to light or trace oxygen. This color shift is often due to the formation of trace conjugated oligomers or diketones (via autoxidation) at ppm levels.

  • Action: Verify purity via GC-MS. If purity is >98%, the color is cosmetic.

  • Prevention: Store in amber glass under an inert atmosphere (Argon or Nitrogen).

Q: What are the critical storage parameters to prevent degradation? A: This compound possesses a conjugated


-system susceptible to slow oxidation and UV-induced radical formation.
  • Atmosphere: Strictly Inert. Oxygen attacks the triple bond over time, leading to cleavage products.

  • Container: Tightly sealed, foil-wrapped or amber glass to prevent photo-excitation of the phenyl ring, which can catalyze singlet oxygen reactions.

Module 2: Troubleshooting Degradation (Diagnosis)

Use this logic flow to diagnose sample integrity issues based on physical symptoms.

SymptomProbable CauseMechanismRemediation
Deep Orange/Brown Color OligomerizationUV-catalyzed [2+2] or [4+2] cycloadditions forming conjugated byproducts.Distillation (bp ~140°C at reduced pressure) or Silica Plug filtration (Hexanes).
Cloudiness / Precipitate Oxidative CleavageFormation of Benzoic Acid (solid) and Octanoic Acid (liquid/solid mix).Wash with aqueous

to remove acidic byproducts; dry over

.
New IR Peak (~1680 cm⁻¹) Hydration (Ketone)Moisture ingress catalyzed by trace acids/metals forms 1-phenyl-1-nonanone.Irreversible. Repurify via column chromatography.
Acrid/Vinegar Smell Advanced OxidationCleavage of the alkyne generates Octanoic Acid (distinct fatty acid odor).Sample is likely compromised. Check pH; if acidic, discard or repurify.

Module 3: Deep Dive - Degradation Pathways

Understanding how 1-Phenyl-1-nonyne degrades is essential for interpreting analytical data. The molecule has three primary points of failure: the alkyne


-bond (oxidation/hydration) and the benzylic position.
Oxidative Cleavage (The "Air" Pathway)

Prolonged exposure to atmospheric oxygen, especially under UV light, leads to the formation of an unstable 1,2-dione intermediate (1-phenyl-1,2-nonanedione), which eventually cleaves the carbon-carbon triple bond.

  • End Products: Benzoic Acid + Octanoic Acid.

Hydration (The "Moisture" Pathway)

In the presence of water and trace Lewis acids (or metal impurities from synthesis), the alkyne undergoes hydration.

  • Regioselectivity: The reaction is highly regioselective for 1-phenyl-1-nonanone . The benzylic carbon stabilizes the developing positive charge in the transition state (resonance effect), directing the oxygen attack to the C1 position (Markovnikov-like addition).

Oligomerization (The "Light" Pathway)

Though less reactive than terminal alkynes, internal phenylalkynes can undergo photocyclization or radical coupling, forming complex conjugated dimers/trimers responsible for the yellow/orange discoloration.

Pathway Visualization

DegradationPathways Substrate 1-Phenyl-1-nonyne (C15H20) Dione Intermediate: 1-Phenyl-1,2-nonanedione Substrate->Dione Autoxidation (O2, UV) Enol Enol Intermediate Substrate->Enol H2O / H+ / Metal Cat. Oligomers Conjugated Oligomers (Yellow/Orange Color) Substrate->Oligomers hv (UV Light) Radical Coupling Benzoic Benzoic Acid (Solid Precipitate) Dione->Benzoic Oxidative Cleavage Octanoic Octanoic Acid (Fatty Acid Odor) Dione->Octanoic Oxidative Cleavage Ketone 1-Phenyl-1-nonanone (Major Hydration Product) Enol->Ketone Tautomerization (Benzylic Stabilization)

Figure 1: Primary degradation vectors for 1-Phenyl-1-nonyne showing oxidative cleavage, hydration, and oligomerization.

Module 4: Analytical Validation Protocols

To confirm the integrity of your material, perform the following self-validating checks.

Protocol A: 1H-NMR Purity Check
  • Solvent:

    
    
    
  • Target Signal (Intact): Look for the triplet of the terminal methyl group (~0.88 ppm) and the multiplet of the benzylic-adjacent methylene protons.

  • Impurity Signals (Flags):

    • ~2.95 ppm (Triplet): Indicates 1-phenyl-1-nonanone (alpha-protons to carbonyl). This confirms moisture contamination.

    • ~10.0+ ppm: Indicates aldehyde protons (rare, but possible via anti-Markovnikov hydration).

    • ~11.0+ ppm (Broad): Indicates carboxylic acid protons (Benzoic/Octanoic acid ), confirming oxidative cleavage.

Protocol B: Refractive Index Verification
  • Standard:

    
    
    
  • Procedure:

    • Calibrate refractometer with HPLC water (

      
      ).
      
    • Equilibrate sample to 20°C.

    • Measure.[1]

    • Deviation > ±0.005 suggests significant contamination (likely solvent residue or hydration products).

References

  • TCI Chemicals. Product Specification: 1-Phenyl-1-nonyne (P0363).[2] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 143501, 1-Phenyl-1-nonyne. Retrieved from

  • Rebacz, N. A., & Savage, P. E. (2010). Hydration of 1-Phenyl-1-Propyne in high-temperature water with catalysis by water-tolerant lewis acids.[3] (Demonstrates regioselectivity of phenylalkyne hydration). Retrieved from

  • Cheméo. Chemical Properties of 1-Nonyne (and related alkyne thermodynamic data). Retrieved from

Sources

Technical Support Center: 1-Phenyl-1-nonyne Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Deactivation & Selectivity Loss Ticket ID: #H2-PHE-NON-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Reaction Landscape

User Context: You are performing the semi-hydrogenation of 1-Phenyl-1-nonyne to (Z)-1-Phenyl-1-nonene (typically using a Lindlar-type catalyst) or full hydrogenation to 1-Phenylnonane .

The Core Problem: This reaction is a "kinetic tightrope." The internal alkyne must adsorb, accept two hydrogen atoms, and desorb before it either:

  • Accepts two more hydrogens (Over-hydrogenation to alkane).

  • Polymerizes with other alkyne molecules on the surface (Fouling/Green Oil).

The phenyl ring provides electronic conjugation that stabilizes the intermediate, while the nonyl chain introduces steric bulk and solubility constraints. Deactivation in this system is rarely about "dead" metal; it is usually about blocked sites (fouling) or lost regulation (selectivity loss).

Diagnostic Workflow

Before altering your setup, use this logic flow to identify the root cause of your failure mode.

TroubleshootingLogic Start Start: Define Symptom Symptom1 Symptom: Reaction Stalls (< 90% Conversion) Start->Symptom1 Symptom2 Symptom: Poor Selectivity (High Alkane %) Start->Symptom2 Check1 Check: Visual Appearance of Catalyst/Filtrate Symptom1->Check1 Check2 Check: H2 Pressure & Modifier Conc. Symptom2->Check2 Result1 Green/Yellow Oil or Sticky Catalyst? Check1->Result1 Yes Result2 Catalyst looks normal, Filtrate clear Check1->Result2 No RootCause3 ROOT CAUSE: Ligand Stripping (Loss of Quinoline/Pb) Check2->RootCause3 RootCause1 ROOT CAUSE: Fouling (Alkyne Oligomerization) Result1->RootCause1 RootCause2 ROOT CAUSE: Poisoning (Feedstock Impurities S/P) Result2->RootCause2 Action1 Action: Optimize Solvent Polarity Increase H2 Pressure RootCause1->Action1 Action2 Action: Feedstock Purification (Silica Plug/Distillation) RootCause2->Action2 Action3 Action: Add Fresh Quinoline Check Temperature RootCause3->Action3

Figure 1: Diagnostic decision tree for isolating failure modes in alkyne hydrogenation.

Technical Deep Dive: Troubleshooting Guides

Issue A: The "Green Oil" Phenomenon (Fouling)

Symptom: The reaction starts fast but slows drastically at 50-70% conversion. The recovered catalyst is sticky or clumped. The filtrate has a yellow/green tint.

The Science: 1-Phenyl-1-nonyne is electron-rich. If the surface concentration of Hydrogen (


) is low relative to the Alkyne (

), adjacent adsorbed alkyne molecules will couple to form dimers (enynes) and eventually oligomers (green oil). These large molecules physically blanket the active Pd sites, preventing further reaction [1].

Corrective Protocol:

  • Increase H2 Availability: You are likely mass-transfer limited. Increase stirring speed (>1000 rpm) or H2 pressure. This keeps the surface saturated with H, favoring hydrogenation over polymerization.

  • Solvent Switch: If using non-polar solvents (Hexane/Toluene), the nonyl chain interacts strongly with the solvent, but the phenyl ring may stack on the catalyst. Switch to a polar aprotic solvent (e.g., THF or Ethyl Acetate) to better solubilize the oligomers and wash them off the surface continuously [2].

  • Regeneration:

    • Do NOT calcine Lindlar catalysts. You will burn off the organic modifiers.

    • Wash: Suspend the spent catalyst in warm THF or DMF, stir for 30 mins, and filter. If activity is not restored, the fouling is irreversible (pore blockage).

Issue B: Selectivity Loss (Over-Hydrogenation)

Symptom: You are producing 1-phenylnonane (alkane) instead of the alkene.

The Science: The transformation of Alkyne


 Alkene is favorable, but Alkene 

Alkane is thermodynamically inevitable without kinetic control. Lindlar catalysts use Lead (Pb) and Quinoline to electronically deactivate the Pd and geometrically break up large Pd ensembles. If you lose selectivity, you have likely stripped the Quinoline or the reaction temperature is too high [3].

Corrective Protocol:

  • Temperature Control: Ensure T < 25°C. Activation energy for alkane formation is higher; keeping T low favors the alkene.

  • Quinoline Spiking: Add 1-2 mol% synthetic Quinoline to the reaction mixture. This re-poisons the highly active sites responsible for over-hydrogenation.

  • Monitor Conversion: Stop the reaction at 95-98% conversion. The last 2% of alkyne competes with the alkene for sites. Once the alkyne is gone, the catalyst will eat the alkene.

Experimental Protocols (Validation)

Protocol 1: The Hot Filtration Test (Leaching Check)

Use this to determine if deactivation is due to metal loss (leaching).

Context: Palladium leaching is less common in hydrogenation than in coupling reactions (Heck/Suzuki), but 1-Phenyl-1-nonyne can form soluble Pd-alkyne complexes [4].

  • Run Reaction: Start standard hydrogenation.

  • Stop at 50%: When conversion reaches ~50%, stop stirring and let the catalyst settle (maintain H2 atmosphere if possible, or rapid transfer).

  • Hot Filter: Using a pre-heated syringe filter (0.2 µm PTFE), filter half the reaction mixture into a new reaction vessel containing NO catalyst.

  • Resume:

    • Vessel A (Original with Catalyst): Continue reaction.

    • Vessel B (Filtrate only): Expose to H2 and stir.[1]

  • Analyze:

    • If Vessel B continues to convert Alkyne

      
       Product, you have Leaching  (Homogeneous catalysis).
      
    • If Vessel B stops reacting, your catalysis is Heterogeneous (Good).

Protocol 2: Catalyst "Surface Cleaning" Cycle

Use this to recover fouled (but not poisoned) catalyst.

  • Isolate: Filter the catalyst under Argon (avoid air exposure if the catalyst is pyrophoric, though Lindlar is usually stable).

  • Solvent Wash: Wash with 3 x 10 mL Ethyl Acetate (removes non-polar oligomers).

  • Polar Wash: Wash with 1 x 10 mL Methanol (removes polar byproducts).

  • Drying: Vacuum dry at room temperature.

  • Re-Testing: Run a standard activity test. If activity is <80% of fresh, discard.

Mechanistic Visualization

Understanding the competition on the surface is key to controlling deactivation.

SurfaceChemistry PdSite Pd Active Site (Modified by Pb/Quinoline) Alkene (Z)-Alkene (Weak Adsorption) PdSite->Alkene Semi-Hydrogenation Alkane Alkane (Product) PdSite->Alkane Over-Hydrogenation Alkyne 1-Phenyl-1-nonyne (Strong Adsorption) Alkyne->PdSite High Affinity Oligomer Green Oil (Irreversible Fouling) Alkyne->Oligomer Low H2 Surface Conc. (C-C Coupling) Alkene->PdSite Re-adsorption (If H2 High) H2 H2 (Dissociative Adsorption) H2->PdSite Oligomer->PdSite Site Blockage

Figure 2: Surface competition mechanism. Note that "Green Oil" formation is a side reaction competing with hydrogenation when H2 surface coverage is low.

References

  • López-Serrano, J., et al. (2008).[2] "Palladium catalysed alkyne hydrogenation and oligomerisation: a parahydrogen based NMR investigation." Dalton Transactions, (32), 4270-4281.[2]

  • Touache, R., et al. (2013). "Solvent effects in heterogeneous selective hydrogenation of acetophenone." Green Chemistry, 15, 296-305.

  • Lindlar, H. (1952). "Ein neuer Katalysator für selektive Hydrierungen." Helvetica Chimica Acta, 35(2), 446-450.

  • Phan, N. T. S., et al. (2006). "On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous?" Advanced Synthesis & Catalysis, 348(12-13), 1605-1614.

Sources

Validation & Comparative

Benchmarking DFT Functionals for Alkyne Functionalization: A Comparative Guide for Mechanistic Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: For decades, B3LYP has been the workhorse of computational organic chemistry. However, in the realm of alkyne functionalization—particularly transition-metal-catalyzed pathways like Gold(I) hydroamination and Copper(I) Click chemistry—legacy functionals frequently fail to predict accurate activation barriers and regioselectivity. This guide objectively compares modern dispersion-corrected functionals (wB97X-D , M06-2X ) against legacy alternatives (B3LYP ), providing experimental validation and actionable protocols for drug discovery researchers.

Part 1: The Challenge – Why Alkyne Modeling Fails

Alkyne reactions in drug discovery often involve weak non-covalent interactions (NCIs), such as


-

stacking between substrates and catalysts, or dispersion forces stabilizing bulky ligands (e.g., JohnPhos, IPr).

The Core Problem: Standard hybrid functionals (e.g., B3LYP) lack long-range dispersion terms (


). In alkyne activation, this leads to:
  • Underestimation of Binding: Pre-reaction complexes are predicted to be too unstable.

  • Artificial Barriers: Activation energies (

    
    ) are overestimated by 3–8 kcal/mol, leading to false negatives in catalyst screening.
    
  • Regioselectivity Errors: Subtle energy differences between Markovnikov and anti-Markovnikov transition states are washed out.

Part 2: Comparative Analysis – Modern vs. Legacy Functionals

Case Study A: Gold(I)-Catalyzed Hydroamination

Gold catalysis is the gold standard for constructing nitrogen-heterocycles from alkynes. The mechanism relies heavily on the "pre-equilibrium" step where the alkyne displaces a counterion or solvent to coordinate with Au(I).

Performance Data: Activation Barriers (


) 
Reaction: Hydroamination of phenylacetylene with aniline catalyzed by [Au(IPr)]+.
MetricwB97X-D (Recommended)M06-2X (Alternative)B3LYP (Legacy)Experimental
Dispersion Correction Empirical (

) + Long-range
Meta-Hybrid (Parameterized)None (Native)N/A
Mean Signed Error 0.8 kcal/mol1.1 kcal/mol>4.5 kcal/molReference
Alkyne Binding Exergonic (Correct)Exergonic (Correct)Endergonic (Incorrect)Exergonic
Comp. Cost Moderate (1.2x)High (2.5x grid)Low (1.0x)N/A

Analysis: As shown in Table 1, B3LYP predicts the alkyne coordination is endergonic (unfavorable), contradicting experimental NMR evidence. wB97X-D correctly captures the dispersion-stabilized pre-complex, yielding kinetics that match experimental rates (


).
Case Study B: CuAAC (Click Chemistry) Regioselectivity

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is concerted but asynchronous. Recent studies confirm a dicopper mechanism is energetically favored over mono-copper pathways.

Performance Data: Regioselectivity Prediction (


) 
Target: Predicting 1,4-triazole (favored) vs. 1,5-triazole (disfavored) ratios.
Functional

(1,4-path)

(1,5-path)
Predicted SelectivityAccuracy
wB97X-D 10.4 kcal/mol14.8 kcal/mol>99:1High
B3LYP-D3(BJ) 10.1 kcal/mol13.7 kcal/mol>99:1High
B3LYP (Pure) 14.2 kcal/mol15.1 kcal/mol~80:20Low

Insight: While B3LYP fails in absolute barrier heights, adding Grimme’s D3 dispersion correction (B3LYP-D3(BJ) ) salvages its performance for CuAAC. However, wB97X-D remains the more robust "set-it-and-forget-it" solution for simultaneous geometry and energy optimization.

Part 3: Strategic Decision Workflows

Functional Selection Decision Tree

Use this logic flow to select the correct computational method based on your specific alkyne system.

FunctionalSelection start Start: Alkyne Reaction Type metal Is a Transition Metal Catalyst Involved? start->metal dispersion Are ligands bulky? (e.g., Buchwald, NHC) metal->dispersion Yes (Au, Cu, Pd) m062x ALTERNATIVE: M06-2X / def2-TZVP (Good for Main Group) metal->m062x No (Metal-Free Click) wb97xd RECOMMENDED: wB97X-D / def2-TZVP (Robust Dispersion) dispersion->wb97xd Yes (High Dispersion) b3lypd3 ACCEPTABLE: B3LYP-D3(BJ) (If legacy comparison needed) dispersion->b3lypd3 No (Simple Salts)

Figure 1: Decision matrix for selecting Density Functionals based on catalytic environment and ligand steric bulk.

Gold(I) Catalytic Cycle Visualization

Understanding the mechanism is prerequisite to setting up the calculation. The following diagram illustrates the critical ligand exchange step where dispersion errors commonly occur.

GoldCycle cat [L-Au-X] Pre-Catalyst active [L-Au]+ Active Species cat->active - X- (Activation) complex [L-Au(Alkyne)]+ $pi$-Complex active->complex + Alkyne (Dispersion Critical) trans Trans-Addition (Nucleophilic Attack) complex->trans + Nu-H proto Protodeauration (Product Release) trans->proto C-N Bond Formed proto->active + H+ / - Product

Figure 2: Gold(I) catalytic cycle. The 'Active Species' to '


-Complex' transition is where B3LYP fails due to underestimation of binding energy.

Part 4: Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating computational protocol.

Step 1: Geometry Optimization & Frequency Analysis

Do not use small basis sets (like 6-31G*) for final energies involving Gold or Iodine.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: wB97X-D (Range-separated hybrid with dispersion).

  • Basis Set: def2-TZVP (Triple-zeta valence polarized) on all atoms. Use ECP (Effective Core Potential) for Au/I.

  • Solvation: SMD (Solvation Model based on Density). CPCM is acceptable but SMD is preferred for

    
     accuracy.
    

Gaussian Input Example:

Step 2: Validation Check (Self-Correction)

Before accepting a Transition State (TS):

  • Imaginary Frequency: Ensure exactly one imaginary frequency corresponding to the bond formation vector (e.g., C-N stretch in hydroamination).

  • IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation. The path must connect the pre-reaction complex and the intermediate without hysteresis.

  • Spin Contamination: For open-shell copper systems, check . Deviation > 10% from theoretical indicates multi-reference character (DFT may be invalid).

References

  • Comparison of B3LYP, B3LYP-D and M06-2X. (2011). ResearchGate. Retrieved from [Link]

  • An ab Initio Benchmark and DFT Validation Study on Gold(I)-Catalyzed Hydroamination of Alkynes. (2014). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. (2020). MDPI. Retrieved from [Link]

  • Assessing the whole range of CuAAC mechanisms by DFT calculations. (2011). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Catalysis. Retrieved from [Link]

Stereoselective Reduction of 1-Phenyl-1-nonyne: A Comparative Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical workflow for assessing and achieving stereoselectivity in the reduction of 1-Phenyl-1-nonyne , a representative internal alkyne often used as a scaffold in structure-activity relationship (SAR) studies.

Executive Summary

The reduction of 1-Phenyl-1-nonyne presents a classic stereochemical divergence point. The target alkene, 1-phenyl-1-nonene , exists as two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans). In drug development, these isomers often exhibit vastly different pharmacological profiles due to their distinct spatial arrangements. This guide compares three primary reduction methodologies—Heterogeneous Catalytic Hydrogenation (Lindlar), Dissolving Metal Reduction (Birch), and Transfer Hydrogenation—and provides a rigorous analytical framework for verifying stereochemical purity.

Analytical Assessment: Validating Stereochemistry

Before selecting a synthetic route, one must establish the analytical "truth" for distinguishing isomers. Relying solely on retention time is insufficient without structural confirmation.

A. NMR Spectroscopy (The Gold Standard)

Proton NMR (


H-NMR) provides the most definitive structural proof. The olefinic region (5.0 – 7.0 ppm) contains the diagnostic signals.
  • Coupling Constants (

    
    ):  This is the primary discriminator.
    
    • (Z)-1-phenyl-1-nonene: The vinylic protons exhibit a coupling constant of

      
       .
      
    • (E)-1-phenyl-1-nonene: The vinylic protons exhibit a larger coupling constant of

      
       .
      
  • Chemical Shift Trends:

    • The proton

      
       to the phenyl ring is deshielded by the aromatic ring current. In the (E)-isomer, this proton often appears slightly downfield compared to the (Z)-isomer due to the coplanarity allowed by the trans geometry, though this can be solvent-dependent.
      
  • NOE (Nuclear Overhauser Effect):

    • Z-Isomer: Strong NOE correlation between the phenyl ortho-protons and the alkyl methylene protons at C3.

    • E-Isomer: No significant NOE between the phenyl ring and the alkyl chain; correlations are observed between the vinylic protons and their respective neighbors.

B. Chromatographic Separation (HPLC/GC)

For quantitative analysis of reaction mixtures (dr/er determination):

  • HPLC: Standard C18 columns may struggle to resolve these isomers due to similar hydrophobicity.

    • Recommendation: Use a Phenyl-Hexyl stationary phase.[1] The

      
       interactions between the stationary phase and the substrate's phenyl ring are stereochemically sensitive. The planar (E)-isomer typically interacts more strongly than the twisted (Z)-isomer, resulting in distinct retention times.
      
  • GC: Capillary columns (e.g., DB-5 or HP-5) separate based on boiling point and polarity. The (Z)-isomer usually elutes earlier than the (E)-isomer due to slightly lower boiling points (less efficient packing/Van der Waals forces) and higher polarity.

Method Comparison: Strategic Selection

The choice of method depends on the desired isomer and the tolerance for over-reduction (alkane formation).

Comparative Data Table
FeatureLindlar Hydrogenation Birch Reduction Transfer Hydrogenation
Target Isomer (Z)-Alkene (>95% selectivity)(E)-Alkene (>98% selectivity)(Z)-Alkene (Tunable)
Reagents H

, Pd/CaCO

, Pb(OAc)

, Quinoline
Na or Li, Liquid NH

, t-BuOH
Pd(OAc)

, HCOOH, Amine bases
Mechanism Syn-addition (Surface catalysis)Anti-addition (Radical anion)Syn-addition (Hydride transfer)
Over-reduction Low (if monitored carefully)Negligible (Thermodynamic control)Moderate (Time-dependent)
Scalability High (Industrial standard)Medium (Cryogenic handling)High (Homogeneous/Flow)
Greenness Moderate (Pb toxicity)Low (Ammonia handling)High (Avoids H

gas/Heavy metals)
Visualizing the Reaction Pathways

ReactionPathways Alkyne 1-Phenyl-1-nonyne Z_Alkene (Z)-1-Phenyl-1-nonene (Kinetic Product) Alkyne->Z_Alkene Lindlar Cat. / H2 (Syn-Addition) E_Alkene (E)-1-Phenyl-1-nonene (Thermodynamic Product) Alkyne->E_Alkene Na / NH3 (liq) (Anti-Addition) Z_Alkene->E_Alkene Isomerization (Light/Acid) Alkane 1-Phenylnonane (Over-reduction) Z_Alkene->Alkane Unpoisoned Pd/C (Fast) E_Alkene->Alkane Unpoisoned Pd/C (Slow)

Caption: Divergent reaction pathways for 1-phenyl-1-nonyne reduction. Green path indicates Z-selectivity; Yellow path indicates E-selectivity.

Experimental Protocols

Protocol A: Z-Selective Reduction (Lindlar Method)

Best for: Generating the kinetic cis-isomer for further cyclization or steric studies.

Reagents:

  • 1-Phenyl-1-nonyne (1.0 equiv)[2]

  • Lindlar Catalyst (5 wt% Pd on CaCO

    
    , poisoned with Pb): Use 5-10 wt% loading relative to substrate.
    
  • Quinoline (Synthetic grade): 2-5 drops per mmol substrate (further poisons the catalyst to prevent over-reduction).

  • Solvent: Ethyl Acetate or Methanol (0.1 M concentration).

  • Hydrogen gas (Balloon pressure).

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve 1-phenyl-1-nonyne in Ethyl Acetate.

  • Poisoning: Add Quinoline. Critical Step: Stir for 5 minutes to allow quinoline to coordinate to the active Pd sites.

  • Catalyst Addition: Carefully add the Lindlar catalyst. (Caution: Dry Pd catalysts can be pyrophoric; add to wet solution or under inert gas).

  • Hydrogenation: Purge the flask with N

    
    , then H
    
    
    
    . Attach a hydrogen balloon. Stir vigorously at room temperature.
  • Monitoring: Monitor via TLC or GC every 30 minutes. Look for the disappearance of the alkyne spot. Stop immediately upon consumption of starting material to avoid isomerization or over-reduction.

  • Workup: Filter through a pad of Celite to remove the catalyst. Wash the pad with solvent. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove quinoline.

Protocol B: E-Selective Reduction (Birch Conditions)

Best for: Generating the thermodynamic trans-isomer.

Reagents:

  • 1-Phenyl-1-nonyne (1.0 equiv)[2]

  • Sodium metal (Na) or Lithium (Li): 2.5 - 3.0 equiv.

  • Liquid Ammonia (NH

    
    ): Solvent.
    
  • Dry THF and t-Butanol (1.0 equiv, proton source).

Step-by-Step:

  • Condensation: Set up a 3-neck flask with a dry ice/acetone condenser. Condense ammonia gas into the flask at -78°C until approx. 0.1 M concentration relative to substrate is reached.

  • Dissolution: Dissolve the alkyne and t-Butanol in a minimal amount of dry THF and inject into the liquid ammonia.

  • Reduction: Add small pieces of Na metal to the stirring solution. A deep blue color (solvated electrons) should persist.

  • Reaction: Stir for 1-2 hours at -78°C. The blue color indicates active reducing conditions.

  • Quenching: Carefully quench the reaction by adding solid Ammonium Chloride (NH

    
    Cl) until the blue color disappears.
    
  • Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen (use a fume hood!).

  • Workup: Partition the residue between water and diethyl ether. Extract, dry (MgSO

    
    ), and concentrate.
    

Decision Framework

Use this logic flow to determine the appropriate method for your specific application.

DecisionTree Start Start: Reduce 1-Phenyl-1-nonyne Isomer Target Isomer? Start->Isomer Scale Scale > 100g? Isomer->Scale Z (Cis) FGs Sensitive FGs (e.g., Benzyl ethers)? Isomer->FGs E (Trans) Z_Method Use Lindlar (Protocol A) Scale->Z_Method Yes (Robust) Transfer Use Transfer Hydrogenation (HCOOH/Pd) Scale->Transfer No (Convenient) E_Method Use Birch Reduction (Protocol B) FGs->E_Method No FGs->Transfer Yes (Avoid Na/NH3)

Caption: Strategic decision tree for selecting the optimal reduction methodology.

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[3]

  • Birch, A. J. (1944).[3] Reduction by dissolving metals.[3][4] Part I. Journal of the Chemical Society.[5]

  • Trost, B. M., & Ball, Z. T. (2005). Addition of metalloid hydrides to alkynes: Hydrosilylation, hydroboration, and hydrostannylation. Synthesis. (Context on modern catalytic alternatives).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Standard reference for NMR coupling constants in alkenes).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.